XLR11 N-(4-hydroxypentyl) metabolite (CRM)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

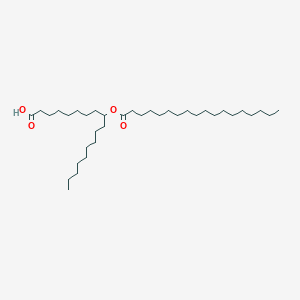

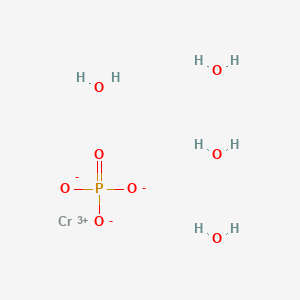

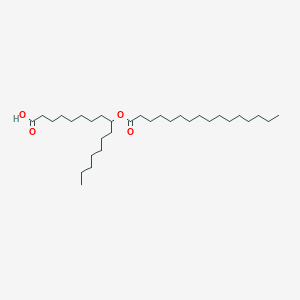

XLR11 N-(4-hydroxypentyl) metabolite (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC- mass spectrometry . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .

Molecular Structure Analysis

The molecular formula of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is C21H28FNO2 . The formal name is [1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . The SMILES representation is O=C(C1C©©C1©C)C2=CN(CCCC(O)CF)C3=C2C=CC=C3 .Physical And Chemical Properties Analysis

The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is 345.5 . It is formulated as a 1 mg/ml solution in methanol .Aplicaciones Científicas De Investigación

Detection in Urine : A study by Kul et al. (2020) developed a method for determining metabolites of XLR11 N-(4-hydroxypentyl) in urine samples using ultrahigh-performance liquid chromatography-tandem mass spectrometry. This method is validated for selectivity, linearity, accuracy, and precision, proving effective for detecting these metabolites in urine (Kul, Kurt Cucu, & Ahmad, 2020).

Analysis in Hair Samples : Park et al. (2015) described a method for quantifying XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, in hair samples. This technique is significant for long-term monitoring of drug use, as it can provide a more extended detection window compared to urine or blood samples (Park, Yeon, Lee, & In, 2015).

Urine Metabolites Analysis : Jang et al. (2015) investigated the metabolic profile of XLR11 in human urine using liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified 19 metabolites, including the N-(4-hydroxypentyl) metabolite, highlighting its potential as a marker for XLR11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).

Detection in HepaRG Cells and Urine : Kanamori et al. (2015) studied the metabolism of XLR11 using HepaRG cell culture and identified N-(5-Hydroxypentyl) and N-pentanoic acid metabolites. This research provides insights into the metabolic pathways of XLR11 in the human body (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The physiological properties of XLR11 N-(4-hydroxypentyl) metabolite have not been evaluated . It is an expected phase I metabolite of XLR11, based on the known metabolism of similar compounds . Future research could focus on evaluating its physiological properties and further understanding its metabolism.

Propiedades

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPXVRYUGDTVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043183 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1782099-36-8 |

Source

|

| Record name | XLR11 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593263.png)

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)